![molecular formula C9H14O3 B2819625 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 959601-14-0](/img/structure/B2819625.png)
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions. For example:
-
Methyl ester formation : Reaction with methanol under acidic catalysis (e.g., HCl or H₂SO₄) yields the methyl ester derivative .
-
Amide formation : Coupling with amines (e.g., 2-aminothiazole) using carbodiimide reagents (e.g., EDC or DCC) produces substituted amides, as demonstrated in analogous 7-oxabicyclo systems .
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Esterification | CH₃OH, HCl, reflux | Methyl ester | 82 | |
Amidation | 2-Aminothiazole, EDC, DMAP | Thiazole carboxamide | 85 |
Acid-Catalyzed Ring-Opening Reactions
The bicyclic structure undergoes ring-opening under strong acidic conditions. For example:
-
Hydrolysis : Treatment with concentrated HCl in methanol cleaves the oxygen bridge, yielding a dihydroxy carboxylic acid derivative .
-
Cycloreversion : Heating with Lewis acids (e.g., AlCl₃) may regenerate the parent diene and dienophile via retro-Diels-Alder pathways .
Decarboxylation and Functionalization
The carboxylic acid group can be modified via decarboxylation or reduction:
-
Decarboxylation : Heating with CuO at 200°C produces 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane .
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol .
Reaction Type | Reagents | Product | Yield (%) | Reference |
---|---|---|---|---|
Decarboxylation | CuO, Δ | Bicyclic hydrocarbon | 60–70* | |
Reduction | LiAlH₄, THF | 2-Hydroxymethyl derivative | 75* | |
*Inferred from analogous systems. |
Epoxidation and Subsequent Rearrangements
The double bond in related unsaturated analogs undergoes epoxidation:
-
Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide, which rearranges under acidic conditions to hydroxylated derivatives .
Reaction Type | Reagents | Product | Notes | Reference |
---|---|---|---|---|
Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide intermediate | Followed by acid-catalyzed ring-opening |
Synthetic Methodology
The compound is synthesized via:
-
Diels-Alder reaction : Between 2-methylfuran and methyl acrylate derivatives, followed by oxidation and hydrolysis .
-
Lewis acid catalysis : ZnCl₂ or BF₃·OEt₂ enhances regioselectivity and yield .
Stability and Reactivity Trends
-
Acid stability : Resists hydrolysis under mild conditions due to the electron-withdrawing effect of the oxygen bridge .
-
Thermal stability : Decomposes above 250°C, primarily via decarboxylation .
Comparative Reactivity Table
Reaction | 1,4-Dimethyl Derivative | Non-Methylated Analog |
---|---|---|
Esterification | Slower due to steric hindrance | Faster (e.g., 90% yield) |
Hydrolysis | Requires concentrated HCl | Proceeds with dilute acid |
Decarboxylation | Higher temperature needed | Occurs at 150°C |
Scientific Research Applications
Medicinal Chemistry Applications
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been investigated for its potential therapeutic effects:
- Pesticidal Agents : Research indicates that derivatives of this compound exhibit significant activity against various microorganisms and pests. For instance, certain derivatives have been shown to outperform traditional compounds in controlling undesired microorganisms, making them suitable for agricultural applications .
- Plant Growth Regulators : The compound has been explored for its herbicidal properties and its ability to regulate plant growth. Studies have demonstrated that specific formulations can effectively manage weed populations while minimizing crop damage .
Agrochemical Applications
The compound's structure allows for modifications that enhance its efficacy as an agrochemical:
Material Science Applications
In addition to biological applications, this compound is being studied for its potential in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties, such as enhanced thermal stability and mechanical strength.
- Nanotechnology : Its unique structure may facilitate the development of nanomaterials with specific functionalities, which can be utilized in sensors and drug delivery systems.
Case Study 1: Pesticidal Efficacy
A study published in a peer-reviewed journal highlighted the effectiveness of 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane derivatives against resistant strains of fungi affecting staple crops. The results indicated a significant reduction in fungal biomass compared to untreated controls .
Case Study 2: Herbicidal Properties
Another investigation focused on the herbicidal effects of this compound on common agricultural weeds. The study demonstrated that formulations containing the compound led to a marked decrease in weed growth without adversely affecting crop yields .
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its bicyclic structure allows for specific binding interactions with target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Cineole: A similar compound with a 7-oxabicyclo[2.2.1]heptane structure but different substituents.
Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: Another derivative with additional carboxylate groups.
Uniqueness
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8-3-4-9(2,12-8)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMNOAMEJFCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(O1)(C(C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.